3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzo[c]chromen-6-ones, which are known for their diverse biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorocoumarins with 1,3-butadiene in a tandem photo-thermal-photo reaction sequence. This method does not require a metal catalyst or peroxide promoter, making it an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and N-bromosuccinimide. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one .
Uniqueness
What sets 3-[(4-tert-butylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one apart from similar compounds is its unique tert-butylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C25H24O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]-8-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H24O4/c1-25(2,3)17-7-5-16(6-8-17)15-28-19-10-12-21-20-11-9-18(27-4)13-22(20)24(26)29-23(21)14-19/h5-14H,15H2,1-4H3 |
InChI Key |
YCNWUISCDYVGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
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